
3-bromo-N-(4-(furan-3-yl)benzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecule contains several functional groups that could influence its properties and reactivity. The benzamide group is polar and can participate in hydrogen bonding, the bromine atom is a good leaving group, and the furan ring is aromatic and can participate in electrophilic aromatic substitution reactions .Chemical Reactions Analysis
The compound could undergo various reactions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction. The benzamide group could react with bases or acids, and the furan ring could undergo electrophilic aromatic substitution .科学的研究の応用
Furan Derivatives in Drug Design and Synthesis
Furan derivatives play a significant role in medicinal chemistry, serving as crucial building blocks in the design and synthesis of bioactive molecules. Ostrowski (2022) highlighted the importance of furan and thiophene substituents in the medicinal chemistry of nucleobases, nucleosides, and their analogues. These components are integral in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. Furan rings, due to their ability to penetrate the central nervous system (CNS), have been investigated for potential treatments of neurological disorders (Ostrowski, 2022).
Supramolecular Chemistry and Material Science
Benzamide and furan derivatives find extensive application in supramolecular chemistry and material science. Cantekin, de Greef, and Palmans (2012) discussed benzene-1,3,5-tricarboxamide (BTA) derivatives for their self-assembly into nanometer-sized structures, stabilized by hydrogen bonding. These structures have potential applications ranging from nanotechnology and polymer processing to biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Environmental and Ecological Research
Research on the environmental and ecological impact of brominated and furan compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), is critical. Birnbaum, Staskal, and Diliberto (2003) reviewed the health effects of PBDDs and PBDFs, noting their similarity in toxicity profiles to their chlorinated homologs. The study emphasizes the need for further research to assess potential risks, considering the limited exposure data and the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Renewable Chemical Sources and Sustainable Development
The conversion of plant biomass into furan derivatives represents a sustainable pathway for producing valuable chemicals. Chernyshev, Kravchenko, and Ananikov (2017) discussed the transformation of hexose carbohydrates and lignocellulose into 5-hydroxymethylfurfural (HMF) and its derivatives. These compounds serve as platform chemicals for manufacturing polymers, fuels, and other functional materials, highlighting the potential of furan derivatives in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
As with any chemical compound, handling “3-bromo-N-(4-(furan-3-yl)benzyl)benzamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The specific hazards would depend on the properties of the compound, which could include toxicity, flammability, and reactivity .
特性
IUPAC Name |
3-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-17-3-1-2-15(10-17)18(21)20-11-13-4-6-14(7-5-13)16-8-9-22-12-16/h1-10,12H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVAQPKTVQGKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




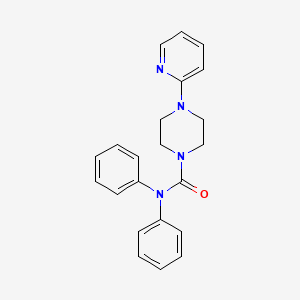
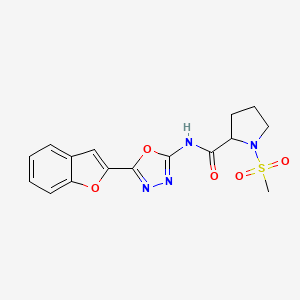
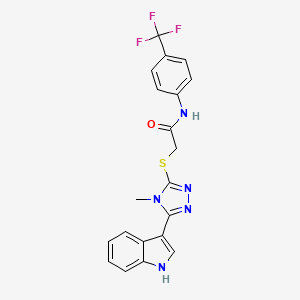
![(1R,3S)-3-[[(2S)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2536934.png)
![(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2536936.png)
![2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2536937.png)
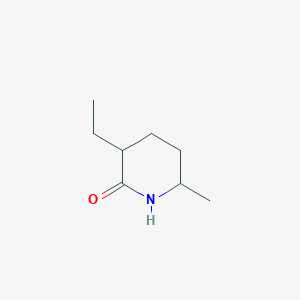
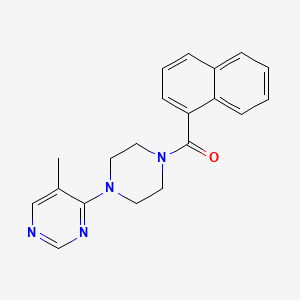

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2536949.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2536950.png)